molecular formula C15H12Cl2F3N3 B1401690 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine CAS No. 1311283-98-3

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine

Cat. No. B1401690
M. Wt: 362.2 g/mol
InChI Key: GTAUKKIKEBBHQM-UHFFFAOYSA-N
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Description

“4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine” is a chemical compound with the CAS number 1311283-80-3 . It has a molecular formula of C14H10Cl2F3N3 and a molecular weight of 348.15 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamidine group, a pyridinyl group, and trifluoromethyl group . The exact structure can be found in the MOL file with the MDL Number MFCD19981259 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 427.9±45.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 4.13±0.50 .

Scientific Research Applications

Crystallography and Structural Analysis The structural analysis of related compounds, such as fluazinam, reveals their crystalline forms and interaction patterns. In one study, the asymmetric unit of fluazinam, a compound with structural similarities, shows a dihedral angle between the pyridine and benzene ring planes, illustrating the compound's complex geometric arrangement. This analysis aids in understanding the molecular interactions and stability of such compounds (Youngeun Jeon et al., 2013).

Heterocyclic Chemistry and Ring Transformations In the realm of heterocyclic chemistry, research on ring transformations of heterocyclic halogeno compounds with nucleophiles has unveiled pathways to s-triazine derivatives. This showcases the compound's potential in creating diverse heterocyclic systems, which are pivotal in drug design and development (H. Plas & B. Zuurdeeg, 2010).

Drug Development and Pharmacological Applications The chemical framework of 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is instrumental in developing KCNQ2/Q3 potassium channel openers. These channels are targets for treating epilepsy and pain. Although some derivatives showed promise in rodent models, toxicities limited their further development, highlighting the challenges and considerations in drug design (G. Amato et al., 2011).

Synthetic Methodologies and Green Chemistry The compound's framework has been utilized in green chemistry applications, such as the ultrasound-assisted synthesis of benzamide derivatives with potential anti-tubercular activity. This approach not only highlights the compound's utility in synthesizing biologically active molecules but also emphasizes the importance of environmentally friendly methods in chemical synthesis (Urja D. Nimbalkar et al., 2018).

properties

IUPAC Name

4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAUKKIKEBBHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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